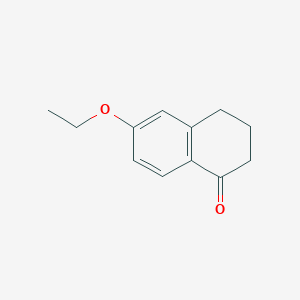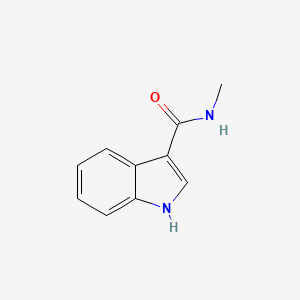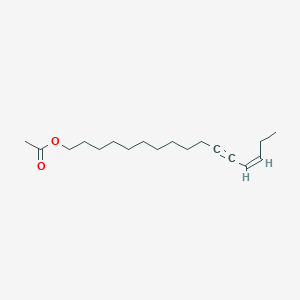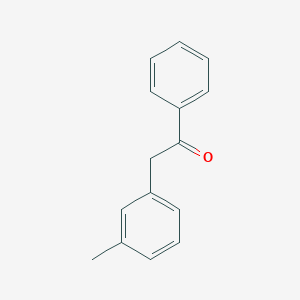
2-(3-Methylphenyl)acetophenone
描述
2-(3-Methylphenyl)acetophenone, also known as 2-MPA, is an organic compound used in the synthesis of various chemicals. It is a white crystalline solid with a melting point of 64-65°C. 2-MPA can be synthesized from a variety of sources, such as benzaldehyde, phenylmagnesium bromide, and methyl iodide. It is a versatile and important intermediate in the synthesis of many useful compounds, such as pharmaceuticals, dyes, and insecticides.
科学研究应用
Synthesis and Chemical Properties
- A study by Siegel and Seebach (1980) describes the synthesis of labeled acetophenone derivatives, highlighting the chemical versatility of acetophenone-related compounds in creating labeled substances for scientific research (H. Siegel & D. Seebach, 1980).
Photoreactive Properties
- Research by Álvaro et al. (1987) involves the irradiation of acetophenone derivatives, demonstrating their application in photochemical reactions. This kind of research is crucial for understanding the photoreactivity of acetophenone-related compounds (M. Álvaro et al., 1987).
Anticonvulsant Activity
- Unverferth et al. (1998) synthesized a series of 3-aminopyrroles starting from acetophenone derivatives, assessing their anticonvulsant activity. This shows the potential of acetophenone compounds in pharmacological applications (K. Unverferth et al., 1998).
Electrochemical Applications
- Zhao et al. (2011) studied the electrochemical reduction of acetophenone in specific ionic liquids. Their findings reveal the electrochemical behavior of acetophenone compounds, which is essential for applications in electrochemistry and green chemistry (Shuming Zhao et al., 2011).
Insecticidal Properties
- Liu et al. (2005) synthesized novel acetophenone derivatives and tested their insecticidal activities. This research indicates the utility of acetophenone compounds in developing new insecticides (Aiping Liu et al., 2005).
Structural and Molecular Studies
- Chattopadhyay et al. (2012) conducted a structural study on o-hydroxyacetophenone derivatives, showcasing the significance of acetophenone derivatives in understanding molecular interactions and crystal structures (Basab Chattopadhyay et al., 2012).
属性
IUPAC Name |
2-(3-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYACBZHZVGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524756 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)acetophenone | |
CAS RN |
34403-03-7 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

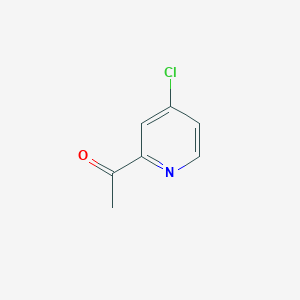
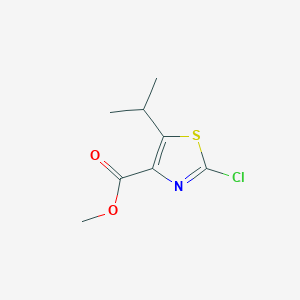
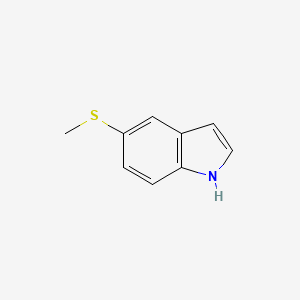
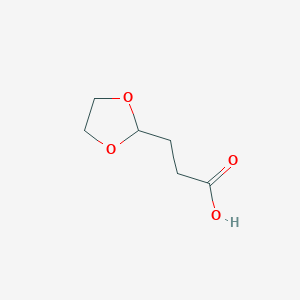
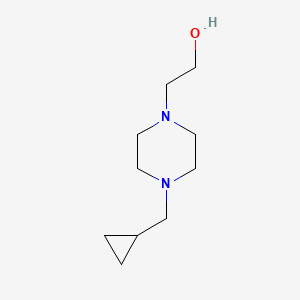
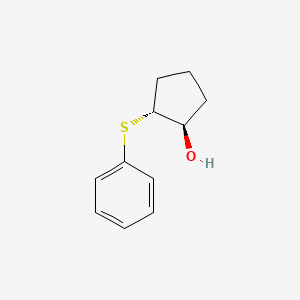
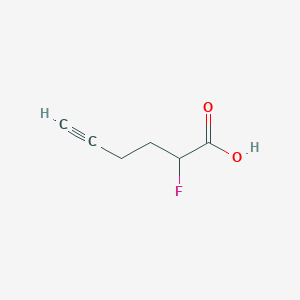
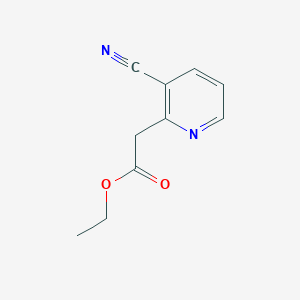
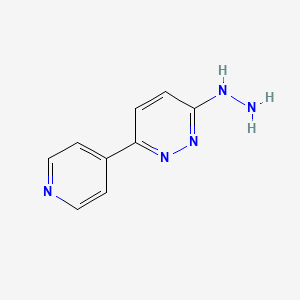
![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)

